molecular formula C14H14N2O2 B1499044 2-hydroxy-N-methyl-N-(pyridin-4-ylmethyl)benzamide CAS No. 1155058-96-0

2-hydroxy-N-methyl-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B1499044
CAS No.: 1155058-96-0
M. Wt: 242.27 g/mol
InChI Key: QRWRWIOJVTZRTC-UHFFFAOYSA-N
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Description

2-Hydroxy-N-methyl-N-(pyridin-4-ylmethyl)benzamide is a benzamide derivative featuring a hydroxyl group at the 2-position of the benzene ring and a methyl-pyridin-4-ylmethyl substituent on the amide nitrogen. Its structure combines aromatic and heterocyclic moieties, making it a candidate for diverse applications, including pharmaceuticals and materials science.

Properties

IUPAC Name

2-hydroxy-N-methyl-N-(pyridin-4-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(10-11-6-8-15-9-7-11)14(18)12-4-2-3-5-13(12)17/h2-9,17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWRWIOJVTZRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NC=C1)C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656189
Record name 2-Hydroxy-N-methyl-N-[(pyridin-4-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155058-96-0
Record name 2-Hydroxy-N-methyl-N-[(pyridin-4-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-hydroxy-N-methyl-N-(pyridin-4-ylmethyl)benzamide is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview

This compound has been identified as a compound with various biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. Its structural features enable it to interact with numerous biological targets, which may lead to therapeutic applications in treating various diseases.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of specific inflammatory pathways and the modulation of immune responses. For instance, studies have shown that derivatives of benzamides can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammation processes.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary data suggest that it may possess activity against a variety of pathogens, including bacteria and fungi. The mechanism of action likely involves disruption of microbial cell membranes or interference with metabolic pathways critical for pathogen survival.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the hydroxyl group and the pyridine moiety enhances its solubility and binding affinity to biological targets. Comparative studies with structurally related compounds reveal that modifications at specific positions can significantly alter activity profiles, underscoring the importance of SAR in drug design .

Compound NameKey FeaturesBiological Activity
This compoundHydroxyl group, methyl substitutionPotential anti-inflammatory and antimicrobial
2-Hydroxy-N-(pyridin-3-ylmethyl)benzamideHydroxyl group, pyridine at position 3Potential anti-inflammatory
N-(pyridin-2-ylmethyl)benzamideNo hydroxyl groupDifferent activity profile

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:

  • Formation of the Benzamide Backbone : Starting from appropriate benzoyl chlorides or anhydrides.
  • Pyridine Substitution : Introducing the pyridine moiety through nucleophilic substitution reactions.
  • Hydroxylation : Utilizing hydroxylating agents to introduce the hydroxyl group at the desired position.

Alternative methods may involve variations in starting materials or reaction conditions to optimize yield and purity .

Case Study 1: Anti-inflammatory Effects

In a recent study, researchers evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound demonstrated a significant reduction in edema and pro-inflammatory cytokine levels compared to control groups, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results indicated that it exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacological Potential

Research indicates that compounds structurally related to 2-hydroxy-N-methyl-N-(pyridin-4-ylmethyl)benzamide may act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors, particularly mGluR5. These receptors are implicated in various neurological disorders, including schizophrenia and anxiety disorders. For instance, a study highlighted the development of dihydrothiazolopyridone derivatives that function similarly, suggesting that modifications to the benzamide structure could yield compounds with enhanced efficacy against such conditions .

2. Antipsychotic Activity

Preclinical studies have shown that certain derivatives of benzamide compounds can reverse symptoms associated with schizophrenia, such as hyperlocomotion in animal models. The ability of these compounds to modulate NMDA receptor function is pivotal in addressing cognitive deficits observed in schizophrenia .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its ability to interact with specific receptor sites. The presence of the hydroxyl group and the pyridine moiety enhances its binding affinity and selectivity towards target receptors, which is crucial for developing drugs with fewer side effects .

Case Study 1: Dihydrothiazolopyridone Derivatives

A focused medicinal chemistry effort led to the identification of dihydrothiazolopyridone derivatives that exhibited significant activity as mGluR5 PAMs. These compounds were tested in vitro and in vivo, demonstrating their potential to enhance glutamate responses without causing significant motor impairment . The SAR analysis indicated that modifications to the amide functional group could lead to improved pharmacokinetic properties.

Case Study 2: Positive Allosteric Modulation

In another study, a series of phenoxymethyl-dihydrothiazolopyridone derivatives were synthesized and evaluated for their ability to potentiate mGluR5 receptor responses. The findings suggested that these compounds could serve as promising candidates for treating cognitive deficits in schizophrenia, highlighting the therapeutic potential of benzamide derivatives like this compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 2-hydroxy-N-methyl-N-(pyridin-4-ylmethyl)benzamide:

Compound Name Substituents Molecular Weight Key Features Reference
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) 2-hydroxybenzamide + 3,4-dimethoxyphenethylamine C₁₇H₁₉NO₄ Lower yield (34%), melting point 96°C; potential bioactivity
4-Chloro-2-hydroxy-N-(pyridin-4-ylmethyl)benzamide Chlorine at 4-position, pyridin-4-ylmethyl C₁₃H₁₁ClN₂O₂ Enhanced electrophilicity due to Cl substituent; solubility challenges
3,5-Diamino-N-(pyridin-4-ylmethyl)benzamide (PyMDA) Diamino substituents at 3,5-positions C₁₃H₁₄N₄O Precursor for polyelectrolytes; synthesized via nitro reduction
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide Chlorophenyl group + pyridin-4-ylmethyl C₁₉H₁₆ClN₃O VEGFR1 inhibitor; hydrogen bonds with Val841, Asp1040
2-Hydroxy-3-methyl-N-(pyridin-4-ylmethyl)benzamide Methyl at 3-position, pyridin-4-ylmethyl C₁₄H₁₄N₂O₂ Altered steric effects; molecular weight 242.28 g/mol
Key Observations:
  • Methyl or methoxy groups (e.g., Rip-D) may improve lipophilicity but reduce synthetic yields .
  • Synthetic Yields : Coupling reactions (e.g., EDCI/HOBt) yield ~83% for simpler analogs , while multi-step syntheses (e.g., PyMDA) require nitro reduction and purification, complicating scalability .

Physicochemical Properties

  • Melting Points : Rip-D (96°C) vs. 4-chloro derivative (data unavailable). Lower melting points correlate with flexible substituents (e.g., phenethylamine in Rip-D).
  • Solubility : Pyridin-4-ylmethyl groups enhance water solubility via hydrogen bonding, but bulky substituents (e.g., 3,5-dinitro groups in PyMDA precursors) require polar solvents .

Research Findings and Challenges

  • Synthetic Challenges : Low yields in multi-step syntheses (e.g., 34% for Rip-D ) highlight the need for optimized protocols.
  • Biological Optimization : Substituent positioning (e.g., 2-hydroxy vs. 4-chloro) significantly impacts target affinity and selectivity .
  • Material Science Limitations : Alkylation of pyridinyl groups in polymers often leads to insoluble products, necessitating shorter alkyl chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-hydroxy-N-methyl-N-(pyridin-4-ylmethyl)benzamide
Reactant of Route 2
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2-hydroxy-N-methyl-N-(pyridin-4-ylmethyl)benzamide

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